N-benzyl-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N,4-dimethylthiazole-5-carboxamide

Description

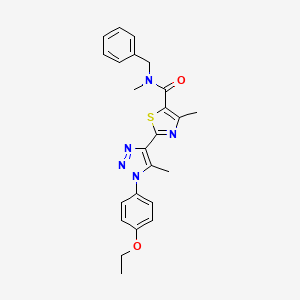

N-benzyl-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 1,2,3-triazole moiety and a benzyl-substituted carboxamide group. Its structure is characterized by:

- A thiazole ring substituted at positions 2 and 4 with a triazole group and methyl group, respectively.

- A 1,2,3-triazole substituted with a 4-ethoxyphenyl group at N1 and a methyl group at C5.

- A benzyl group attached to the carboxamide nitrogen, alongside a dimethyl substitution on the thiazole nitrogen.

The compound’s synthesis likely involves amide coupling (e.g., carbodiimide-mediated reactions) and click chemistry for triazole formation, as evidenced by similar protocols .

Properties

IUPAC Name |

N-benzyl-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-5-31-20-13-11-19(12-14-20)29-17(3)21(26-27-29)23-25-16(2)22(32-23)24(30)28(4)15-18-9-7-6-8-10-18/h6-14H,5,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVMODZVAWVRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N(C)CC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 447.6 g/mol. The compound features a thiazole ring and a triazole moiety, which are known to exhibit various biological activities.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O2S |

| Molecular Weight | 447.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

Antibacterial Activity

Research has indicated that compounds containing thiazole and triazole rings often display significant antibacterial properties. A study evaluating various derivatives of thiazoles and triazoles showed promising results against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, derivatives similar to this compound have demonstrated effective inhibition against these pathogens .

Anticancer Activity

In addition to antibacterial properties, compounds with similar structural frameworks have been investigated for their anticancer potential. For instance, research on related triazole derivatives has reported activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds suggest a moderate to high level of efficacy in inhibiting cancer cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of bacterial cell walls.

- Interference with DNA Synthesis : Some derivatives act by inhibiting enzymes involved in DNA replication.

- Induction of Apoptosis : In cancer cells, certain triazole derivatives can trigger apoptotic pathways leading to cell death .

Study 1: Antibacterial Evaluation

A series of experiments assessed the antibacterial activity of N-benzyl derivatives against multi-drug resistant strains. The study revealed that compounds with structural similarities to this compound exhibited significant inhibitory effects on S. aureus and E. coli, with some showing MIC values as low as 10 µg/mL .

Study 2: Anticancer Activity Assessment

In vitro studies on the anticancer effects of triazole-based compounds demonstrated that some derivatives inhibited cell growth in breast cancer cell lines at concentrations between 20 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-benzyl-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-N,4-dimethylthiazole-5-carboxamide typically involves the reaction of specific precursors under controlled conditions. The incorporation of the thiazole and triazole moieties is crucial as they are known to enhance biological activity. The synthetic routes often utilize established methodologies such as cycloaddition reactions or coupling reactions that yield high purity and yield of the desired compound.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing thiazole and triazole scaffolds exhibit significant antimicrobial activity against various pathogens. For instance:

- Gram-positive Bacteria : The compound has shown effectiveness against resistant strains such as Staphylococcus aureus and Enterococcus faecium. This is particularly relevant given the rising concern over antimicrobial resistance.

- Fungal Infections : It has also been evaluated for antifungal properties, exhibiting activity against drug-resistant strains of Candida, including Candida auris, which poses a significant threat in clinical settings .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has indicated that derivatives with similar frameworks can inhibit cancer cell proliferation in various cancer types. For example:

- Studies have reported that thiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular processes and signaling pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of synthesized thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Potential

A study focusing on the anticancer effects of similar thiazole derivatives demonstrated a marked decrease in cell viability in MCF-7 cells when treated with varying concentrations of the compound. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics, suggesting a promising avenue for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be inferred through comparisons with analogs reported in the evidence. Key structural and functional differences are highlighted below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

- Ethoxy vs. In contrast, fluorophenyl or trifluoromethyl groups in analogs introduce electron-withdrawing effects, improving stability and binding affinity to hydrophobic pockets.

- Benzyl vs. Trifluoromethylbenzyl : The benzyl group in the target compound offers moderate lipophilicity, whereas the trifluoromethylbenzyl substituent in significantly enhances hydrophobicity and resistance to oxidative metabolism.

Structural Conformation and Crystallinity

- The isostructural fluorophenyl analogs in exhibit planar molecular conformations except for one fluorophenyl group, which is perpendicular to the core. This arrangement influences crystal packing (triclinic, P 1) and solubility.

- SHELX-refined structures suggest that similar triazole-thiazole hybrids adopt well-defined geometries, critical for structure-activity relationship (SAR) studies.

Research Implications and Gaps

- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or polar substituents could improve the target compound’s pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.